m-Nitrobenzenesulfonate

Electroplating Metal finishing Nickel removal

m-Nitrobenzenesulfonate (3-nitrobenzenesulfonate, CAS 30904-40-6 as the anion; sodium salt CAS 127-68-4) is a nitroaromatic sulfonate featuring an electron-withdrawing nitro group at the meta position relative to the sulfonate moiety on a benzene ring. With a molecular weight of 202.17 g/mol (free anion) and characteristic Hammett σm values of 0.71 for both the –SO3⁻ and –NO2 substituents, the compound exhibits pronounced electrophilic character and high water solubility (200 g/L at 20 °C for the sodium salt).

Molecular Formula C6H4NO5S-
Molecular Weight 202.17 g/mol
CAS No. 30904-40-6
Cat. No. B8546208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Nitrobenzenesulfonate
CAS30904-40-6
Molecular FormulaC6H4NO5S-
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H5NO5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12)/p-1
InChIKeyONMOULMPIIOVTQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Nitrobenzenesulfonate (CAS 30904-40-6) Procurement Guide: Meta-Positioned Nitro-Sulfonate for Industrial Oxidation and Synthesis


m-Nitrobenzenesulfonate (3-nitrobenzenesulfonate, CAS 30904-40-6 as the anion; sodium salt CAS 127-68-4) is a nitroaromatic sulfonate featuring an electron-withdrawing nitro group at the meta position relative to the sulfonate moiety on a benzene ring [1]. With a molecular weight of 202.17 g/mol (free anion) and characteristic Hammett σm values of 0.71 for both the –SO3⁻ and –NO2 substituents, the compound exhibits pronounced electrophilic character and high water solubility (200 g/L at 20 °C for the sodium salt) [1]. Industrially produced via sulfonation of nitrobenzene with oleum or SO3 at 80–130 °C, it serves as a mild oxidizing agent (branded as Ludigol / Resist Salt S), a key intermediate in dye and pharmaceutical synthesis, and an oxidant supplement in gold cyanidation [1][2].

Why m-Nitrobenzenesulfonate Cannot Be Replaced by Its Ortho, Para, or Non-Nitrated Analogs Without Quantitative Performance Loss


The meta-nitro substitution pattern in m-nitrobenzenesulfonate generates a unique electronic profile—both Hammett σm values are 0.71 for the nitro and sulfonate groups—that cannot be replicated by the ortho or para isomers, where resonance effects alter the electron density distribution and consequently the redox potential, nucleophilic substitution kinetics, and solubility selectivity [1]. Simply substituting sodium benzenesulfonate (lacking the nitro group) eliminates the mild oxidizing functionality entirely, as the nitro group is the redox-active center responsible for counteracting reducing agents in dye baths and for cathodic activity in gold cyanidation [2]. The para isomer (sodium 4-nitrobenzenesulfonate) exhibits a different organic-solvent solubility rank order—acetone > ethanol rather than ethanol > acetone—directly impacting recrystallization and solvent-extraction process design [3]. The ortho isomer suffers from steric hindrance that attenuates electrophilic aromatic substitution reactivity and reduces radical-anion stability relative to the meta isomer [4].

m-Nitrobenzenesulfonate (CAS 30904-40-6): Quantified Differentiation Evidence Against Closest Analogs


Nickel-Stripping Efficiency: Meta Isomer Outperforms Ortho by 14 Percentage Points

In nickel-stripping electroplating applications, sodium m-nitrobenzenesulfonate achieves 92% metal removal efficiency, compared to 78% for the ortho isomer (sodium 2-nitrobenzenesulfonate), representing a 14-percentage-point advantage attributed to the meta isomer's optimized redox potential . This difference of approximately 1.18-fold in metal removal translates directly to fewer rework cycles and lower chemical consumption per unit mass of nickel stripped.

Electroplating Metal finishing Nickel removal

Organic Solvent Solubility Selectivity: Meta Isomer Favors Ethanol; Para Isomer Favors Acetone

The equilibrium solubilities of sodium 3-nitrobenzenesulfonate (meta) and sodium 4-nitrobenzenesulfonate (para) in six organic solvents were measured from 283.15 to 323.15 K [1]. The solubility rank order for the meta isomer is ethanol > acetone > tetrahydrofuran > 1-butanol > ethyl acetate > cyclohexanone. In contrast, the para isomer exhibits the sequence acetone > ethanol > (cyclohexanone ≈ 1-butanol) > (ethyl acetate ≈ tetrahydrofuran). This inversion means that ethanol is the optimal recrystallization solvent for the meta isomer, while acetone is preferred for the para isomer. Additionally, the meta isomer's solubility increased faster with temperature in ethanol than in any other solvent tested, providing a wider operating window for temperature-swing crystallization [1].

Process chemistry Crystallization Solvent extraction

Gold Cyanidation: NBS Matches Oxygen Reduction Potential at 0.5 g/L and Delivers 6:1 Gold-to-Oxidant Stoichiometry

In intensive cyanidation of gravity gold concentrates, sodium m-nitrobenzene sulfonate (NBS) acts as a supplementary oxidant whose cathodic reduction occurs in the same potential region as oxygen reduction [1]. At a concentration of 0.5 g/L NBS, the gold dissolution rate is approximately equal to that achieved in fully oxygenated solutions, enabling effective leaching under oxygen-limited conditions. The reaction stoichiometry is 6 moles of gold dissolved per mole of NBS consumed, and the rate is first-order in NBS concentration and independent of pH across the tested range [1]. Unlike hydrogen peroxide (a common alternative oxidant), NBS does not degrade free cyanide, preserving reagent integrity throughout the leach cycle [2].

Gold hydrometallurgy Cyanidation Oxidant supplementation

Radical-Anion Stability: Meta Isomer Exhibits Highest Stability Among Ortho, Meta, and Para Nitrobenzenesulfonates

Electrochemical reduction studies of phenyl nitrobenzenesulfonate isomers in N,N-dimethylformamide demonstrated that the stability of the initially formed radical anions follows the order ortho < para < meta [1]. The greater stability of the meta-substituted radical anion is attributed to the absence of direct resonance interaction between the nitro and sulfonate groups, which in the ortho and para isomers facilitates preferential S–O bond cleavage and radical decay. This stability difference directly affects the compound's behavior in single-electron transfer processes relevant to redox catalysis and environmental degradation pathways. In anaerobic bioreduction systems, 3-nitrobenzenesulfonate (3-NBS) degradation by Shewanella oneidensis MR-1 has been demonstrated, and a flavin-adsorbing biocarrier system increased the bioreduction rate by over 37% relative to unmodified carriers [2].

Electron transfer Radical chemistry Electrochemical reduction

Synthesis Yield: Optimized Sulfonation of Nitrobenzene Delivers 75.5% Isolated Yield for the Meta Isomer

A laboratory-scale sulfonation protocol using 25% fuming sulfuric acid (350 g) with nitrobenzene (123 g, 1 mol) at 105–110 °C for 2 h, followed by salting-out with NaCl and recrystallization from water, isolated sodium m-nitrobenzenesulfonate in 75.5% yield (170 g product) [1]. An additional crop can be recovered from the mother liquor by adding 30 g NaCl per 100 mL. For comparison, patent literature on catalytic sulfonation using sodium tungstate and SO3 at 80–100 °C reports yields exceeding 85% with reduced waste sulfuric acid, though requiring more complex catalyst management [2]. The para isomer, produced via a distinct synthetic route (sulfonation of nitrobenzene followed by isomer separation or direct synthesis from 4-nitrochlorobenzene), typically requires additional purification steps to separate mixed isomers, which can erode effective yield [3].

Process chemistry Sulfonation Yield optimization

Enantiomeric Resolution: Glycidyl 3-Nitrobenzenesulfonate Enables Crystallization-Based Optical Purification for Chiral API Synthesis

Glycidyl 3-nitrobenzenesulfonate (derived from m-nitrobenzenesulfonate) has been demonstrated to undergo enantiomeric enrichment via preferential crystallization from supersaturated solutions, as described in EP 0441471 A1 [1]. The melting point phase diagrams of glycidyl 3-nitrobenzenesulfonate have been systematically investigated alongside glycidyl tosylate and trans-3-methylglycidyl tosylate, confirming its suitability for optical purification by crystallization [2]. The enantiomerically enriched (2R)- and (2S)-glycidyl 3-nitrobenzenesulfonates serve as stereospecific intermediates for beta-blocker APIs such as metoprolol and bisoprolol, where the 3-nitrobenzenesulfonate leaving group provides a balance of reactivity and stability superior to the corresponding tosylate under the mildly basic coupling conditions employed with phenoxide nucleophiles [3].

Chiral resolution API synthesis Crystallization

m-Nitrobenzenesulfonate (CAS 30904-40-6): Evidence-Backed Application Scenarios for Procurement Decision-Making


Electroplating Nickel Stripping: Prioritize the Meta Isomer for Maximum Single-Pass Efficiency

Electroplating facilities performing chemical stripping of nickel deposits should specify sodium m-nitrobenzenesulfonate over the ortho isomer. The meta isomer's 92% metal removal efficiency, compared to 78% for the ortho isomer, translates directly into fewer bath replenishments and reduced hazardous waste generation per stripping cycle . Typical bath formulations employ 60–300 g/L sodium m-nitrobenzenesulfonate with cyanide or sulfuric acid co-reagents at 70–90 °C; the higher stripping efficiency of the meta isomer is attributable to its optimized redox potential that sustains oxidative nickel dissolution without premature passivation .

Gold Hydrometallurgy: Deploy NBS as an Oxygen-Independent Oxidant in Oxygen-Limited Leach Circuits

For intensive cyanidation operations processing gravity gold concentrates where dissolved oxygen may become rate-limiting, sodium m-nitrobenzenesulfonate (NBS) provides an oxidant that functions at the same cathode potential as oxygen. Dosing at 0.5 g/L NBS achieves gold dissolution rates equivalent to fully oxygenated solutions, with the added benefit that NBS does not destroy free cyanide, unlike hydrogen peroxide alternatives . The 6:1 gold-to-NBS stoichiometry enables precise oxidant demand forecasting based on targeted gold recovery . This application is specific to the meta isomer; the ortho and para nitrobenzenesulfonate isomers have not been validated for this electrochemical function and may exhibit divergent reduction potentials that could disrupt the mixed-potential balance required for effective gold dissolution [1].

Textile Resist Printing and Dye Protection: Use Ludigol / Resist Salt S for Color-Shade Preservation During Steaming

Textile printers using vat, sulfur, or reactive dyes in alkaline print pastes should incorporate sodium m-nitrobenzenesulfonate (commercially branded as Ludigol or Resist Salt S) at 10 g/kg of print paste to prevent dye reduction during high-temperature steaming. As a mild oxidant, it counteracts the reducing substances generated from the thickening agent and steam-condensate, preserving intended color shade and brightness . The meta isomer is specified in the Chinese industry standard HG/T 2591-1994 (防染盐S) with purity requirements of ≥90% (technical grade) or ≥95% (high-grade) [1]. Sodium benzenesulfonate, lacking the nitro group, provides no oxidative protection and cannot substitute in this application.

Chiral API Intermediate Procurement: Source Enantiopure Glycidyl 3-Nitrobenzenesulfonate for Beta-Blocker Synthesis

Pharmaceutical manufacturers synthesizing single-enantiomer beta-blockers (metoprolol, bisoprolol, atenolol) should consider (2R)- or (2S)-glycidyl 3-nitrobenzenesulfonate as the chiral epoxide intermediate. The 3-nitrobenzenesulfonate (nosylate) leaving group enables enantiomeric enrichment by preferential crystallization from supersaturated solutions, a simpler and more scalable resolution method than chiral chromatography . Under the CsF-catalyzed coupling conditions with phenolic nucleophiles, the 3-nitrobenzenesulfonate group provides a more favorable leaving-group reactivity profile than the corresponding tosylate, facilitating higher coupling yields under milder conditions [1]. The 4-nitrobenzenesulfonate isomer is also employed in beta-blocker synthesis (e.g., glycidyl 4-nitrobenzenesulfonate for atenolol) but yields a different impurity profile due to its distinct electronic character; selection between the two nosylate isomers should be guided by the specific API's impurity specification requirements [2].

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